molecular formula C6H12N2O3S B1610078 1,3-Dimethylimidazolium methanesulfonate CAS No. 521304-36-9

1,3-Dimethylimidazolium methanesulfonate

Cat. No. B1610078
M. Wt: 192.24 g/mol
InChI Key: CUCZSYMTPDSMEL-UHFFFAOYSA-M
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Description

1,3-Dimethylimidazolium methanesulfonate is a laboratory chemical with the molecular formula C6H12N2O3S and a molecular weight of 192.24 g/mol . It is also known by the synonym MMIM CH3SO3 . It is used in the synthesis of substances .


Synthesis Analysis

While specific synthesis methods for 1,3-Dimethylimidazolium methanesulfonate were not found in the search results, it’s worth noting that imidazolium salts are often synthesized through nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

1,3-Dimethylimidazolium methanesulfonate is used for catalysis and has an assay of ≥99.0% (HPLC/T) . It has impurities of ≤10 mg/kg halogens and ≤200 ppm water . More detailed physical and chemical properties were not found in the search results.

Safety And Hazards

1,3-Dimethylimidazolium methanesulfonate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

While specific future directions for 1,3-Dimethylimidazolium methanesulfonate were not found in the search results, ionic liquids in general are being explored for a wide range of applications including but not limited to portable energy storage devices such as lithium-ion batteries .

properties

IUPAC Name

1,3-dimethylimidazol-1-ium;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2.CH4O3S/c1-6-3-4-7(2)5-6;1-5(2,3)4/h3-5H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCZSYMTPDSMEL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=C1)C.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465048
Record name 1,3-Dimethylimidazolium methanesulfonate
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URL https://comptox.epa.gov/dashboard/DTXSID90465048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylimidazolium methanesulfonate

CAS RN

521304-36-9
Record name 1,3-Dimethylimidazolium methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethylimidazolium methanesulfonate
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Synthesis routes and methods I

Procedure details

Methyl methanesulfonate (5.50 g; 50 mmol) was mixed with 1-methyl imidazolium (4.10 g; 50 mmol) and the reaction mixture was allowed to stand at room temperature (25° C.) for 60 hours. After this period of time, the yellow reaction mixture became solidified. The crystalline mass was crushed, washed two times with ethyl acetate and dried under vacuum, which produced colorless crystals of 1,3-dimethyl imidazolium methanesulfonate (8.16 g, 85% yield), melting point 93.1° C. RMN—1H (CDCl3) δ: 9.81 (1H, s, C—H imidazolium); 7.43 (2H, s, C—H imidazolium); 4.02 (6H, s, NCH3); 2.79 (3H, s, CH3SO3). RMN—13C (CDCl3) δ: 138.5 and 123.3 (C—H imidazolium); 39.4 (CH3SO3); 36.3 (NCH3).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 6.64 g (80.9 mmol) of N-methylimidazole and 14.39 g (161.7 mmol) of dimethyl sulfite is stirred at 70° C. (temperature of the oil bath) for 72 hours under an inert-gas atmosphere (nitrogen) in a 100 ml round-bottomed flask with reflux condenser. The end of the reaction is determined by NMR measurement. The product is pumped off over the course of 2 hours in vacuo at 13.3 Pa and 80° C. (temperature of the oil bath), giving 15.22 g of 1,3-dimethylimidazolium methanesulfonate as a solid. The melting point is 72-73° C. The yield is 98%. The product is investigated by means of NMR spectroscopy.
Quantity
6.64 g
Type
reactant
Reaction Step One
Quantity
14.39 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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